5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique spiro structure, which consists of two or more rings sharing a single atom. This particular compound has garnered interest due to its potential pharmacological properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of Lewis acids as catalysts and may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations are also crucial in industrial settings to minimize hazardous waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting the activity of certain enzymes or by binding to specific receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cell signaling pathways related to cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 7-(Cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
Uniqueness
What sets 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole apart from similar compounds is its unique spirocyclic structure combined with the benzothiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4S/c1-6-19(13-22(8-1)11-15-2-3-15)7-9-23(14-19)12-16-4-5-17-18(10-16)21-24-20-17/h4-5,10,15H,1-3,6-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOEQHWGYJMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC4=NSN=C4C=C3)CN(C1)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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